2-(2-Hydroxymethylphenyl)-5-methylbenzoic acid
Description
2-(2-Hydroxymethylphenyl)-5-methylbenzoic acid is an aromatic compound with a unique structure that includes a hydroxymethyl group and a methyl group attached to a benzoic acid core
Properties
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-6-7-13(14(8-10)15(17)18)12-5-3-2-4-11(12)9-16/h2-8,16H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHFCZZLIPWTBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689037 | |
| Record name | 2'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-24-7 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 2′-(hydroxymethyl)-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261971-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxymethylphenyl)-5-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene derivatives followed by oxidation and subsequent functional group transformations. The reaction conditions typically involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for the oxidation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxymethylphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the carboxylic acid group to an alcohol.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
2-(2-Hydroxymethylphenyl)-5-methylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxymethylphenyl)-5-methylbenzoic acid involves its interaction with various molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The aromatic ring can also engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid:
4-Methylbenzoic acid:
2-(Hydroxymethyl)benzoic acid: Similar structure but lacks the additional methyl group.
Uniqueness
2-(2-Hydroxymethylphenyl)-5-methylbenzoic acid is unique due to the presence of both a hydroxymethyl group and a methyl group on the benzoic acid core
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